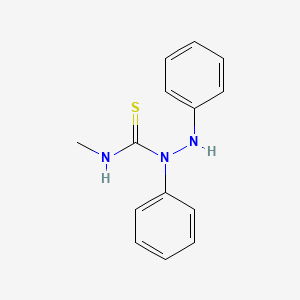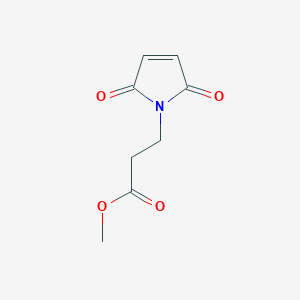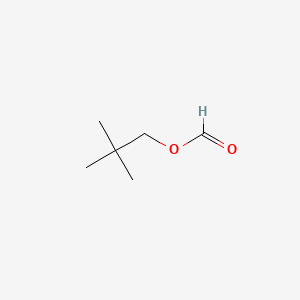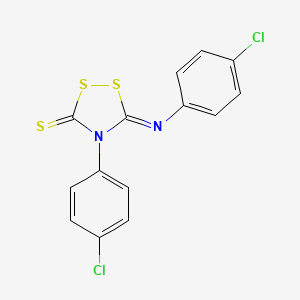
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione is a synthetic organic compound characterized by the presence of two p-chlorophenyl groups, an imino group, and a dithiazolidine-3-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione typically involves the reaction of p-chlorophenyl isothiocyanate with p-chlorophenylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the dithiazolidine-3-thione ring. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as triethylamine or pyridine are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The p-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar p-chlorophenyl group.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar structural features.
Uniqueness
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione is unique due to its dithiazolidine-3-thione ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
23509-92-4 |
|---|---|
Molecular Formula |
C14H8Cl2N2S3 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-(4-chlorophenyl)imino-1,2,4-dithiazolidine-3-thione |
InChI |
InChI=1S/C14H8Cl2N2S3/c15-9-1-5-11(6-2-9)17-13-18(14(19)21-20-13)12-7-3-10(16)4-8-12/h1-8H |
InChI Key |
WPRIVQOKBSMLTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2N(C(=S)SS2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


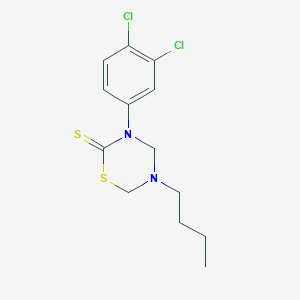
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

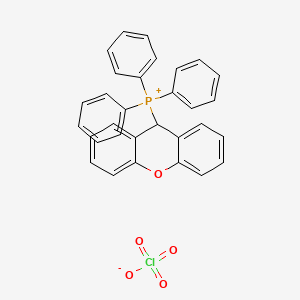

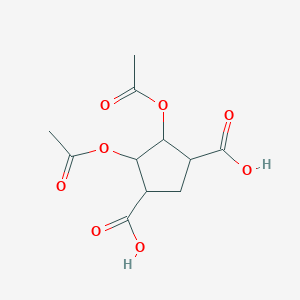
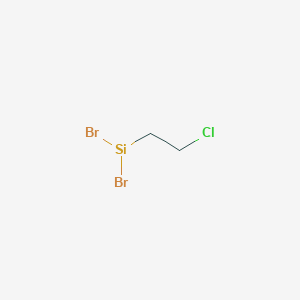
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

